7alpha,27-Dihydroxycholesterol

Vue d'ensemble

Description

Synthesis Analysis

7alpha,27-Dihydroxycholesterol can be synthesized from cholesterol through enzymatic hydroxylation reactions. These reactions are catalyzed by specific enzymes, including cytochrome P450 family members. For instance, the enzyme sterol 27-hydroxylase (CYP27A1) acts on cholesterol to introduce a hydroxyl group at the 27th carbon position, and cholesterol 7alpha-hydroxylase (CYP7A) introduces a hydroxyl group at the 7th carbon position (Norlin et al., 2000). These enzymatic pathways highlight the complexity of cholesterol metabolism and the formation of specific oxysterols.

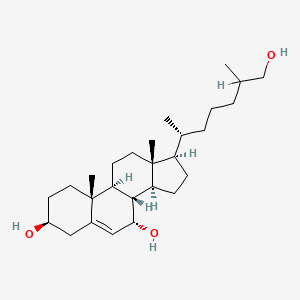

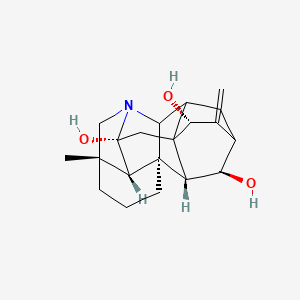

Molecular Structure Analysis

The molecular structure of 7alpha,27-dihydroxycholesterol is characterized by the presence of two hydroxyl groups (-OH) attached to the 7th and 27th carbon atoms of the cholesterol backbone. This modification significantly affects its chemical behavior and function compared to the parent cholesterol molecule. The hydroxyl groups increase the molecule's polarity, affecting its interaction with biological membranes, proteins, and enzymes.

Chemical Reactions and Properties

7alpha,27-Dihydroxycholesterol participates in several chemical reactions, including further oxidation and conversion into bile acids, which are crucial for cholesterol catabolism and excretion. It can be metabolized by liver enzymes to produce bile acids, serving as a mechanism for the removal of excess cholesterol from the body (Honda et al., 1999).

Applications De Recherche Scientifique

Analytical Detection in Plasma

Karuna et al. (2015) developed a method for analyzing 7alpha,25-dihydroxycholesterol (7α25-OHC) and 7alpha,27-dihydroxycholesterol (7α27-OHC) in human plasma. This method involved liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) and was effective in detecting these oxysterols in healthy individuals, paving the way for further studies on oxysterol levels in disease conditions (Karuna et al., 2015).

Role in Liver Disease

Crosignani et al. (2007) studied the role of 7alpha-hydroxycholesterol and 27-hydroxycholesterol in chronic liver disease. They found that in liver disease, the rate of plasma appearance of 7alpha-hydroxycholesterol was significantly reduced, indicating an impairment in 7alpha-hydroxylation of cholesterol, while 27-hydroxylation remained unaffected (Crosignani et al., 2007).

Metabolism and Bile Acid Biosynthesis

Norlin et al. (2000) reported that 24-hydroxycholesterol is metabolized by cholesterol 7alpha-hydroxylase (CYP7A), previously thought to be specific for cholesterol and not active toward oxysterols. This discovery suggests that part of the 24-hydroxycholesterol could be converted into 7alpha-hydroxylated bile acids, highlighting the enzyme's role in bile acid biosynthesis (Norlin et al., 2000).

Role in Metabolome Analysis

Griffiths et al. (2008) demonstrated a method for analyzing oxysterols like 7alpha,27-dihydroxycholesterol in human plasma using high-performance liquid chromatography-mass spectrometry (HPLC-MS). This methodology is pivotal for targeted metabolomic analysis and helps in understanding diseases like Alzheimer's and multiple sclerosis (Griffiths et al., 2008).

Synthesis and Characterization

Li and Spencer (2000) focused on the stereoselective synthesis and characterization of 7alpha-hydroxy derivatives of oxysterols, including 7alpha,27-dihydroxycholesterol. Their work is significant for understanding the regulation of cholesterol metabolism (Li & Spencer, 2000).

Safety And Hazards

When handling 7α27-OHC, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHNAKZMGJANZ-DTTSCKGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311542 | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-a,27-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

7alpha,27-Dihydroxycholesterol | |

CAS RN |

4725-24-0 | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4725-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-3,7,27-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004725240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-a,27-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

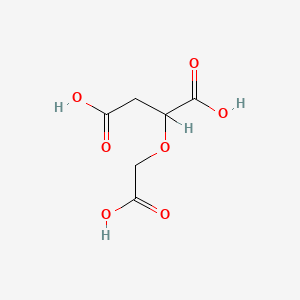

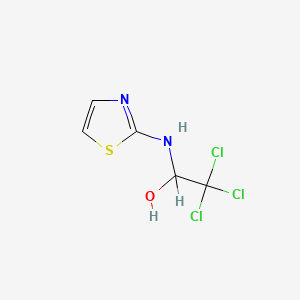

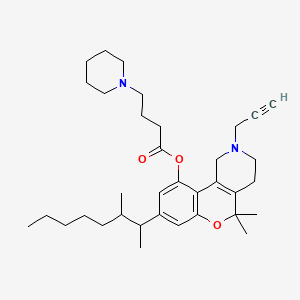

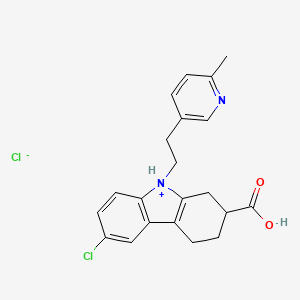

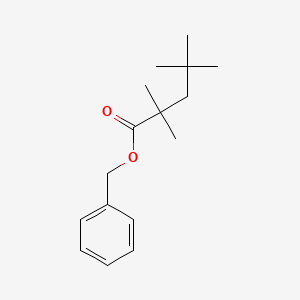

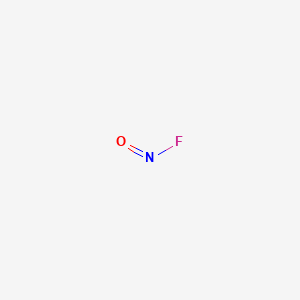

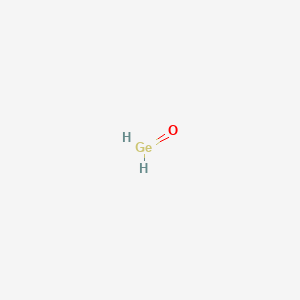

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chloroethyl)-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-1-nitrosourea](/img/structure/B1213290.png)